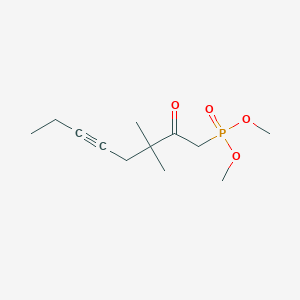
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester
Vue d'ensemble
Description
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is a chemical compound with the molecular formula C12H21O4P It is a member of the phosphonate family, characterized by the presence of a phosphonate group (P(=O)(OCH3)2) attached to an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester typically involves the reaction of an appropriate alkyne with a phosphonate ester. One common method is the Michael addition of a phosphonate ester to an alkyne, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation or recrystallization, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in substitution reactions, where one of the methoxy groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the substituent used.
Applications De Recherche Scientifique
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester exerts its effects involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The pathways involved may include nucleophilic addition and substitution reactions, where the phosphonate group acts as a nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl 2-oxopropylphosphonate
Uniqueness
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is unique due to its specific structure, which includes an alkyne and an oxo group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the construction of complex molecules and the study of reaction mechanisms.
Propriétés
Numéro CAS |
85462-95-9 |
|---|---|
Formule moléculaire |
C12H21O4P |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3,3-dimethyloct-5-yn-2-one |
InChI |
InChI=1S/C12H21O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6,9-10H2,1-5H3 |
Clé InChI |
GGMCUAHRMNAHMY-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC(C)(C)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














